2-(2,4-Dichlorophenyl)propanenitrile

Description

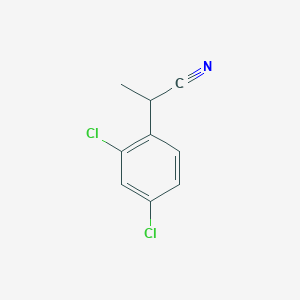

2-(2,4-Dichlorophenyl)propanenitrile (CAS No. 16994-09-5) is an organochlorine compound with the molecular formula C₉H₇Cl₂N. It features a nitrile group (-CN) attached to a propane backbone, which is substituted with a 2,4-dichlorophenyl ring. The compound’s structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, agrochemical research, and pharmaceutical precursor development .

Key applications include:

- Organic synthesis: Intermediate for pharmaceuticals and agrochemicals.

- Biological studies: Investigated for antimicrobial and enzyme-modulating activities.

- Material science: Used in specialty polymers due to its stability and reactivity .

Properties

Molecular Formula |

C9H7Cl2N |

|---|---|

Molecular Weight |

200.06 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |

InChI Key |

RIZRERDRHVYNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,4-Dichlorophenyl)propanoic acid.

Reduction: Formation of 2-(2,4-Dichlorophenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)propanenitrile is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and chemical reactivity of 2-(2,4-dichlorophenyl)propanenitrile are influenced by substituent positioning, halogen type, and functional group modifications. Below is a comparative analysis with structurally related compounds.

Positional Isomers of Dichlorophenylpropanenitrile

Variations in chlorine substitution on the phenyl ring significantly alter reactivity and biological interactions.

| Compound Name | Chlorine Positions | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| 3-(2,4-Dichlorophenyl)propanenitrile | 2,4 | Standard structure | Moderate antimicrobial activity | |

| 3-(2,6-Dichlorophenyl)propanenitrile | 2,6 | Altered steric hindrance | Reduced enzyme inhibition | |

| 3-(3,5-Dichlorophenyl)propanenitrile | 3,5 | Symmetrical substitution | Enhanced lipophilicity |

Key Insight : The 2,4-dichloro configuration optimizes electronic effects for enzyme interactions, while 2,6-substitution introduces steric bulk, reducing biological efficacy .

Halogen-Substituted Analogs

Replacing chlorine with other halogens or functional groups modifies electronic properties and bioactivity.

| Compound Name | Substituent | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| 3-(4-Chloro-2-fluorophenyl)propanenitrile | 2-F, 4-Cl | Fluorine’s electronegativity | Enhanced receptor binding | |

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | 4-NO₂ | Electron-withdrawing nitro group | High cytotoxicity | |

| 2-(4-Iodophenyl)-2-methylpropanenitrile | 4-I | Heavy halogen effect | Moderate anticancer activity |

Key Insight : Fluorine’s electronegativity enhances dipole interactions in biological systems, while nitro groups increase oxidative stress, leading to cytotoxicity .

Functional Group Variants

Modifications to the propanenitrile backbone or phenyl linkage diversify applications.

| Compound Name | Functional Group | Key Differences | Application | Reference |

|---|---|---|---|---|

| 3-(2,4-Dichlorophenoxy)propanenitrile | Ether linkage (-O-) | Increased flexibility | Herbicide intermediate | |

| 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile | Dimethylamino, ketone | Multifunctional reactivity | Anticancer lead compound | |

| 2-(2,4-Dichlorophenyl)succinic acid | Carboxylic acid | Hydrophilic backbone | Plant growth regulation |

Key Insight: Ether linkages improve solubility for agrochemical formulations, while dimethylamino groups enable cross-linking in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.